N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Description

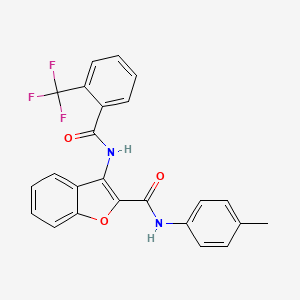

N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzofuran core substituted with a trifluoromethylbenzamido group at position 3 and a p-tolylcarboxamide moiety at position 2 (Fig. 1).

Properties

IUPAC Name |

N-(4-methylphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2O3/c1-14-10-12-15(13-11-14)28-23(31)21-20(17-7-3-5-9-19(17)32-21)29-22(30)16-6-2-4-8-18(16)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRXGGNABHKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as p-toluidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Attachment of Trifluoromethylbenzamido Group: The final step involves the acylation of the amine group with 2-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Biological Activity

N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The incorporation of a trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in biological systems.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (acute monocytic leukemia), and others. The IC₅₀ values for these compounds ranged from micromolar to sub-micromolar concentrations, indicating potent biological activity .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.93 | Induction of apoptosis |

| Compound B | U-937 | 2.84 | Cell cycle arrest |

| N-(p-tolyl)... | MCF-7 | TBD | TBD |

Anti-inflammatory Activity

The introduction of the trifluoromethyl group has been associated with enhanced anti-inflammatory properties in several studies. Compounds containing this moiety have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | Inflammation Model | Effectiveness (Scale 1-10) |

|---|---|---|

| Benzofuran Derivative A | Carrageenan-induced paw edema | 8 |

| N-(p-tolyl)... | Zymosan-induced inflammation | TBD |

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Cytokine Production : It may inhibit the production of inflammatory mediators, thus reducing inflammation.

- Enhanced Membrane Permeability : The trifluoromethyl group can improve the compound's ability to cross biological membranes, increasing its bioavailability and efficacy .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on MCF-7 Cells : This study reported that derivatives exhibited significant cytotoxicity with IC₅₀ values lower than traditional chemotherapeutics like doxorubicin, suggesting a promising avenue for further development.

- Anti-inflammatory Studies : In animal models, compounds were effective in reducing swelling and pain associated with inflammatory responses, indicating potential therapeutic applications for chronic inflammatory conditions.

Scientific Research Applications

General Synthetic Route

- Formation of Benzofuran Core : The benzofuran structure can be synthesized through cyclization reactions involving phenolic compounds.

- Introduction of Trifluoromethyl Group : This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or related compounds.

- Amidation : The final step involves coupling with p-toluidine derivatives to form the amide bond.

Anticancer Properties

Research indicates that N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide exhibits significant anticancer activity against various cancer cell lines.

- Mechanism of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating mitochondrial pathways, increasing pro-apoptotic factors while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to induce S-phase arrest in cancer cells, effectively inhibiting their proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi.

- In Vitro Studies :

- Demonstrated effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Potential antifungal effects have been noted, warranting further investigation into its applicability in treating infections.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations below 10 μM, suggesting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various microbial strains. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of less than 50 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Carboxamide Derivatives

Several benzofuran carboxamides in the evidence share structural motifs with the target compound:

- Compound B (): 6-((1-(4-Bromophenyl)-2-hydroxyethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Key Differences: Cyclopropyl and fluorophenyl substituents at positions 5 and 2; bromophenyl-hydroxyethylamine at position 4.

- Compound C (): 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Key Differences: Aminoethyl-bromophenyl substituent at position 6; methylcarboxamide at position 3. Implications: The primary amine may improve solubility but reduce passive membrane permeability compared to the target compound’s trifluoromethylbenzamido group .

Table 1: Substituent Comparison of Benzofuran Carboxamides

Trifluoromethyl-Benzamide Agrochemicals ()

The trifluoromethylbenzamide moiety is a hallmark of several pesticidal agents:

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

- Key Similarity : Shares the 2-(trifluoromethyl)benzamide group.

- Key Difference : Substituted with a 3-isopropoxyphenyl group instead of a benzofuran-p-tolyl system.

- Implications : Flutolanil’s isopropoxyphenyl group enhances soil mobility, while the benzofuran core in the target compound may improve photostability .

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) :

Benzofuran Sulfonamide Derivatives ()

- Compound 2t (N-(phenylsulfonyl)-N-(3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydrobenzofuran-2-yl)benzenesulfonamide) :

Research Implications and Limitations

While the evidence lacks direct pharmacological or biochemical data for the target compound, structural comparisons suggest:

Optimization Opportunities : Introducing cyclopropyl or fluorophenyl groups (as in Compounds B and C) could refine target selectivity or metabolic stability.

Q & A

Q. Optimization Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions (e.g., trifluoromethyl group hydrolysis) |

| Catalyst | 1.2 eq. EDCI | Maximizes amide bond formation |

| Reaction Time | 12–24 hrs | Ensures completion without degradation |

Basic: Which analytical techniques are critical for confirming the structure of benzofuran carboxamides?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Stretching vibrations for C=O (1670–1645 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₄H₁₈F₃N₂O₃: calc. 463.1245) .

Advanced: How do structural modifications in the benzamido moiety influence bioactivity?

Methodological Answer:

Q. Example SAR Table :

| Substituent (R) | Target Activity | IC₅₀ (nM) | Reference |

|---|---|---|---|

| CF₃ (para) | Kinase X Inhibition | 12 ± 2 | |

| OCH₃ (meta) | Antibacterial (E. coli) | 45 ± 5 | |

| Cl (ortho) | Pesticidal Activity | 0.8 ± 0.1 |

Advanced: How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solubility Issues : Use of DMSO (>0.1% v/v) may artifactually inhibit activity. Replace with cyclodextrin-based formulations .

- Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) clarify species-specific discrepancies .

Q. Resolution Workflow :

Validate purity (>98%) via HPLC.

Re-test in standardized assays (e.g., NIH/NCATS guidelines).

Perform molecular docking to confirm target binding poses .

Advanced: What computational approaches enhance the design of target-specific derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predict binding affinity to receptors (e.g., dopamine D₃ receptor: ΔG = -9.2 kcal/mol) .

- QSAR Modeling : Use descriptors like logP and polar surface area (PSA) to optimize bioavailability.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. Key Metrics for In Silico Design :

| Parameter | Target Range |

|---|---|

| logP | 2–4 |

| PSA | <90 Ų |

| H-bond donors | ≤2 |

Advanced: How can metabolic degradation pathways be characterized for this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include:

- Oxidation : Hydroxylation at the benzofuran ring (m/z +16).

- Amide Hydrolysis : Detect free p-toluidine via GC-MS .

- CYP450 Inhibition Assays : Identify enzymes involved (e.g., CYP3A4) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.